

1-(4-Acetylpiperazin-1-yl)-2-aminoethanone: A Versatile Intermediate in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, found in a vast array of approved pharmaceutical agents. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, often impart favorable pharmacokinetic characteristics to drug candidates, such as improved aqueous solubility and oral bioavailability. Within the diverse landscape of piperazine-containing building blocks, **1-(4-acetylpiperazin-1-yl)-2-aminoethanone** emerges as a particularly promising, yet underexplored, intermediate. This technical guide aims to provide a comprehensive overview of this compound, consolidating available data on its synthesis, properties, and potential applications, by drawing upon information from structurally related analogs. The presence of a primary amine, a ketone, and an N-acetylated piperazine core offers multiple points for chemical modification, making it a versatile scaffold for the construction of novel and complex molecular architectures.

Physicochemical Properties

While experimental data for **1-(4-acetylpiperazin-1-yl)-2-aminoethanone** is not readily available in the public domain, its key physicochemical properties can be predicted and

compared with those of its close structural analogs. The N-acetyl group is expected to influence the basicity of the piperazine nitrogen and the overall polarity of the molecule.

Property	1-(4-Acetylpiperazin-1-yl)-2-aminoethanone (Predicted)	2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone[1][2]	2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone[1]
Molecular Formula	C8H15N3O2	C12H23N3O	C7H15N3O
Molecular Weight	185.22 g/mol	225.33 g/mol	157.21 g/mol
Topological Polar Surface Area (TPSA)	61.9 Å ²	41.5 Å ²	41.5 Å ²
Hydrogen Bond Donors	1	1	1
Hydrogen Bond Acceptors	3	3	3
LogP (Predicted)	-1.2	1.9	-0.8

Synthesis of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone

A practical synthetic route to **1-(4-acetylpiperazin-1-yl)-2-aminoethanone** can be proposed based on established methodologies for the synthesis of related α -amino ketones and acylated piperazines. A plausible two-step approach starting from 1-acetylpiperazine is outlined below.

Experimental Protocol: Proposed Synthesis

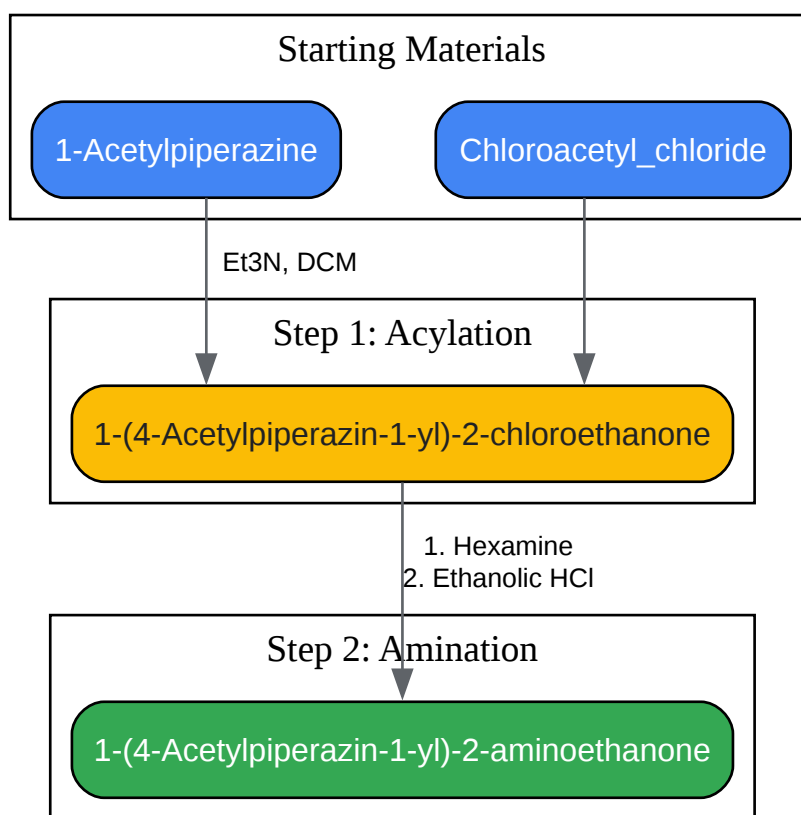
Step 1: Synthesis of 1-(4-Acetylpiperazin-1-yl)-2-chloroethanone

- To a stirred solution of 1-acetylpiperazine (1.0 eq.) and a suitable non-nucleophilic base, such as triethylamine (1.2 eq.), in an anhydrous aprotic solvent like dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq.) dropwise.

- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and separate the organic layer.
- Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-acetylpiperazin-1-yl)-2-chloroethanone, which can be purified by column chromatography or recrystallization. A similar procedure is described for the synthesis of 2-chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone.[3]

Step 2: Synthesis of **1-(4-Acetylpiperazin-1-yl)-2-aminoethanone**

- Dissolve the 1-(4-acetylpiperazin-1-yl)-2-chloroethanone (1.0 eq.) in a suitable solvent such as chloroform.
- Add hexamine (hexamethylenetetramine) (1.1 eq.) and stir the mixture at room temperature overnight. This reaction forms a quaternary ammonium salt.
- Concentrate the reaction mixture and treat the residue with an acidic solution (e.g., ethanolic HCl) to hydrolyze the intermediate and liberate the primary amine.
- The final product, **1-(4-acetylpiperazin-1-yl)-2-aminoethanone**, can be isolated as its hydrochloride salt and purified by recrystallization. This method is analogous to the synthesis of 2-amino-1-(4-benzyloxyphenyl)ethanone hydrochloride.[4]



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Proposed synthetic workflow for **1-(4-acetylpiperazin-1-yl)-2-aminoethanone**.

Role as a Pharmaceutical Intermediate

The structural features of **1-(4-acetylpiperazin-1-yl)-2-aminoethanone** make it a highly valuable scaffold for the synthesis of a wide range of pharmaceutical compounds. The piperazine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in drugs across numerous therapeutic areas.

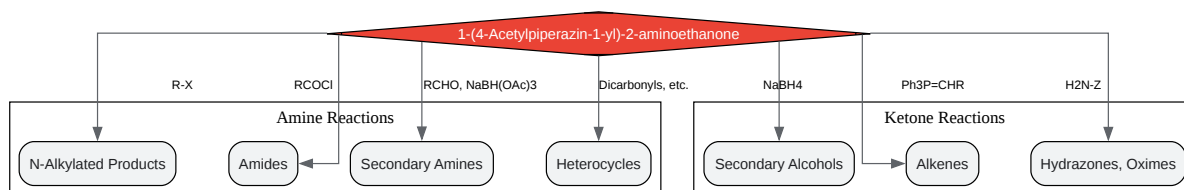
Therapeutic Area	Examples of Piperazine-Containing Drugs
Antipsychotics	Aripiprazole, Olanzapine, Ziprasidone
Antidepressants	Vortioxetine, Vilazodone
Antihistamines	Cetirizine, Levocetirizine, Hydroxyzine
Anticancer Agents	Imatinib, Ponatinib
Antiviral Agents	Indinavir
Antifungal Agents	Ketoconazole, Posaconazole

The presence of a primary amine and a ketone in the target intermediate allows for diverse chemical transformations, enabling the construction of libraries of compounds for drug discovery programs. For instance, the analog 2-amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone is utilized in studies involving neurotransmitter receptors.^[1]

Reactivity and Potential for Further Functionalization

The primary amine and the ketone functionalities are the key reactive centers in **1-(4-acetylpiperazin-1-yl)-2-aminoethanone**, allowing for a multitude of subsequent chemical modifications.

- **Reactions of the Primary Amine:** The primary amine can undergo N-alkylation, N-acylation, reductive amination, and can be used as a nucleophile in the construction of various heterocyclic systems such as pyrimidines, imidazoles, or pyrazines.
- **Reactions of the Ketone:** The ketone can participate in reactions such as reduction to a secondary alcohol, Wittig olefination, and condensation reactions with hydrazines or hydroxylamines to form hydrazones and oximes, respectively.



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